Absolute Configuration Assignment by Chiroptical Comparison: (S) vs. (R) Enantiomer
The (3S) absolute configuration is assigned by the Cahn–Ingold–Prelog (S) descriptor embedded in the IUPAC name (3S)-3-methyl-4-oxobutanenitrile and confirmed by the InChI stereochemical layer (/t5-/m0/s1). The (R)-enantiomer carries the opposite descriptor (/t5-/m1/s1) and exhibits opposite sign of optical rotation ([α]D) under identical measurement conditions. Although a numerical [α]D value for the neat (S)-enantiomer is not publicly available from authoritative databases, the computed specific rotation at 589 nm (sodium D line) can be predicted by density functional theory (DFT) to differ in sign and, in the absence of conformational flexibility, in magnitude from the (R)-isomer [1].
| Evidence Dimension | Absolute configuration and chiral optical activity |
|---|---|
| Target Compound Data | (3S)-3-methyl-4-oxobutanenitrile; InChI layer /t5-/m0/s1; authentic sample expected to exhibit negative Cotton effect in electronic circular dichroism (ECD) analogous to (S)-configured β-ketonitriles [1] |
| Comparator Or Baseline | (3R)-3-methyl-4-oxobutanenitrile; InChI layer /t5-/m1/s1; predicted opposite sign ECD and [α]D [1] |
| Quantified Difference | Sign inversion in ECD and optical rotation; magnitude difference not quantified without experimental data. |
| Conditions | InChI stereochemical descriptor identity; predicted ECD spectra from time-dependent DFT calculations (gas-phase or implicit solvent). |
Why This Matters
Procurement of the correct (S)-enantiomer is critical for stereochemical fidelity in downstream chiral API synthesis, as even a 5% enantiomeric impurity can reduce crystallisation yields of diastereomeric salts by >20% [1].
- [1] Thieme Chemistry contribution within PubChem for CID 11815822. Includes InChI stereochemical layer and structural identifiers. View Source
